Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Overview
Description
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is an intermediate used in the synthesis of Cariprazine, a novel antipsychotic that acts on dopamine D3/D2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like Cariprazine .
Biology: In biological research, this compound is used to study the interactions and effects of carbamate derivatives on biological systems .
Medicine: As an intermediate in the synthesis of Cariprazine, it plays a crucial role in the development of antipsychotic medications that target dopamine receptors .
Industry: In the chemical industry, it is used in the production of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .
Comparison with Similar Compounds
- Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
- N-[trans-4-(2-oxoethyl)cyclohexyl]carbamic acid tert-butyl ester
- Trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetaldehyde
- Trans-4-(Boc-amino)cyclohexaneacetaldehyde
Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of Cariprazine . Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBSEXLSWYFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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